molecular formula C12H16N2O B079564 1-Benzylpiperidin-4-one oxime CAS No. 949-69-9

1-Benzylpiperidin-4-one oxime

Cat. No.: B079564
CAS No.: 949-69-9
M. Wt: 204.27 g/mol
InChI Key: VIMRHNNRKUWOIZ-UHFFFAOYSA-N
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Description

1-Benzylpiperidin-4-one oxime is an organic compound with the molecular formula C12H16N2O. It is a derivative of piperidine, a six-membered heterocyclic amine, and features an oxime functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including cytotoxicity against cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzylpiperidin-4-one oxime can be synthesized through the nitroxidation of piperidine to obtain 1-benzyl-4-piperidone, followed by reaction with hydroxylamine to form the oxime . The reaction typically involves the following steps:

    Nitroxidation: Piperidine is oxidized in the presence of a nitroxide radical to form 1-benzyl-4-piperidone.

    Oximation: The resulting 1-benzyl-4-piperidone is then reacted with hydroxylamine hydrochloride in an aqueous or alcoholic medium under basic conditions to yield this compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 1-Benzylpiperidin-4-one oxime undergoes various chemical reactions, including:

    Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The compound can be oxidized to form corresponding nitrile or other oxidized derivatives.

Common Reagents and Conditions:

    Reduction: LiAlH4 or NaBH4 in anhydrous ether or ethanol.

    Substitution: Nucleophiles such as halides or alkoxides in polar aprotic solvents.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products:

    Reduction: 1-Benzylpiperidin-4-amine.

    Substitution: Various substituted benzylpiperidin-4-one oximes.

    Oxidation: Corresponding nitriles or other oxidized products.

Scientific Research Applications

1-Benzylpiperidin-4-one oxime has several scientific research applications:

Mechanism of Action

The exact mechanism of action of 1-benzylpiperidin-4-one oxime is not fully understood. it is believed to exert its effects through interaction with cellular targets, leading to cytotoxicity in cancer cells. The oxime group may play a crucial role in binding to specific molecular targets, disrupting cellular processes, and inducing apoptosis .

Comparison with Similar Compounds

    1-Benzyl-4-piperidone: A precursor in the synthesis of 1-benzylpiperidin-4-one oxime.

    N-Benzylpiperidin-4-one oximes: Various derivatives with different substituents on the benzyl group.

Comparison: this compound is unique due to its specific oxime functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the oxime group allows for diverse chemical transformations and potential therapeutic applications .

Properties

IUPAC Name

N-(1-benzylpiperidin-4-ylidene)hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c15-13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,15H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIMRHNNRKUWOIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=NO)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60241679
Record name 1-Benzyl-4-piperidone oxime
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Molecular Weight

204.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

949-69-9
Record name 1-(Phenylmethyl)-4-piperidinone oxime
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Record name 1-Benzyl-4-piperidone oxime
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Record name 1-Benzyl-4-piperidone oxime
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Record name 1-benzyl-4-piperidone oxime
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Record name 1-Benzyl-4-piperidone oxime
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Synthesis routes and methods I

Procedure details

18.9 g of 1-benzyl-4-oxopiperidine, 26.8 g of hydroxylamine hydrochloride, and 24.8 g of sodium acetate in 200 ml of ethanol are stirred for 8 hours.
Quantity
18.9 g
Type
reactant
Reaction Step One
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

Following a procedure of P. Brookes, et al., J. Chem. Soc., 3165 (1957), 1-benzyl-4-piperidinone (44.6 g, 0.234 mol) and hydroxylamine hydrochloride (14.0 g, 0.201 mol) are added to 140 ml of dry pyridine and the resulting mixture is heated to 100° C. in an oil bath for 3 hours. The resulting solid is cooled overnight, filtered and crystallized from 1 liter of ethanol. The product is collected as colorless needles, 38.17 g, in two groups with melting point of 225°-237° C., decomposed depending upon the rate of heating.
Quantity
44.6 g
Type
reactant
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step One
Quantity
140 mL
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

18.9 g of 1-benzyl-4-oxopiperidine, 26.8 g of hydroxylamide hydrochloride, and 24.8 g of sodium acetate in 200 ml of ethanol are stirred for 8 hours.
Quantity
18.9 g
Type
reactant
Reaction Step One
Name
hydroxylamide hydrochloride
Quantity
26.8 g
Type
reactant
Reaction Step One
Quantity
24.8 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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